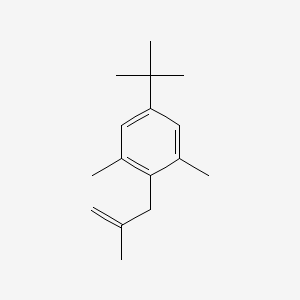

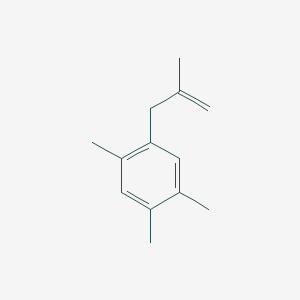

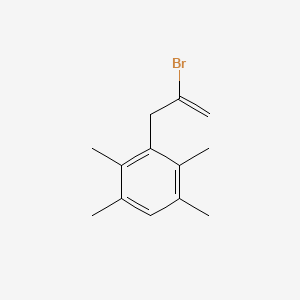

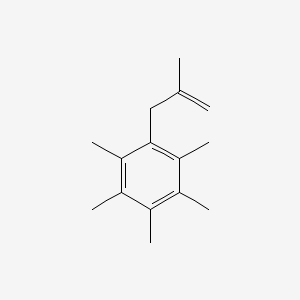

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene

Descripción general

Descripción

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene, also known as 2-chloro-3-tert-butyl-1-propene, is an organic compound with a molecular formula of C10H14Cl. It is a colorless liquid at room temperature and has a boiling point of 160-162°C. This compound has a variety of applications in organic synthesis and scientific research. It is widely used in the synthesis of pharmaceuticals, fragrances, and other chemicals. In

Aplicaciones Científicas De Investigación

Polymer Science Applications

Controlled Chain-Growth Polymerization : A study by Bronstein & Luscombe (2009) discusses the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) using external initiators. This method is crucial for designing and synthesizing pi-conjugated organic polymers, which are integral in electronic and photonic devices.

Polymerization for Narrow Molecular Weight Distributions : Collins, Kelly, & Holden (1992) researched the polymerization of propylene using chiral, ansa-metallocene catalysts, resulting in polypropylene with narrow molecular weight distributions. This research is pivotal for producing high-quality polymeric materials (Collins et al., 1992).

Materials Chemistry and Catalysis

Sterically Encumbered Systems for Low-Coordinate Phosphorus Centers : Shah, Concolino, Rheingold, & Protasiewicz (2000) explored tetraarylphenyls as ligands in the synthesis of compounds with two p-phenylene-bridged phosphorus centers, highlighting their potential in materials chemistry (Shah et al., 2000).

Catalyst-Transfer Polycondensation : Miyakoshi, Yokoyama, & Yokozawa (2005) studied the mechanism of Ni-catalyzed chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene, leading to well-defined poly(3-hexylthiophene). This research is significant for understanding catalyst-transfer polycondensation processes (Miyakoshi et al., 2005).

Organic Synthesis

Friedel-Crafts Type Reaction : Sone, Yokoyama, Okuyama, & Sato (1986) reported a novel Friedel-Crafts type reaction of 2-chlorothiophene with active aromatic compounds, showcasing a method for synthesizing 2-arylthiophenes (Sone et al., 1986).

Synthesis of Aromatic Compounds : Freĭdlina, Semenov, & Nesmeyanov (1959) conducted research on synthesizing aromatic compounds of types ArCH2CH = CCl2 and Ar′(CH2CH = CCl2)2, contributing significantly to the field of organic synthesis (Freĭdlina et al., 1959).

Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase : Choi et al. (2010) discovered an efficient method for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, which is used as a chiral intermediate in antidepressant drugs (Choi et al., 2010).

Propiedades

IUPAC Name |

3-(2-chloroprop-2-enyl)-1,2,4,5-tetramethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAFXZZYPQLMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CC(=C)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.